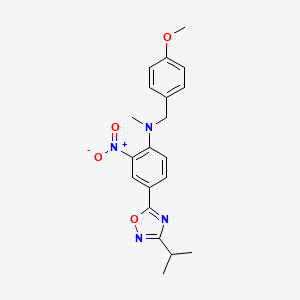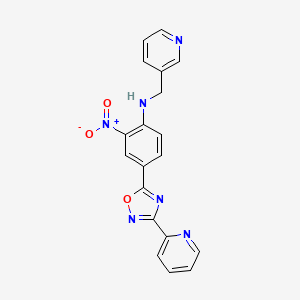![molecular formula C17H20N4O B7696242 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide is a chemical compound that has been the focus of scientific research due to its potential medicinal properties. It is a member of the pyrazoloquinoline class of compounds and has been studied for its effects on various biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and may also inhibit the activation of NF-kappaB, a transcription factor involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide in lab experiments is its potential as a therapeutic agent for various diseases and disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Future Directions
There are several potential future directions for research involving N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide. One direction is to further investigate its potential as a therapeutic agent for various diseases and disorders, such as cancer and inflammatory conditions. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective treatments based on this compound. Additionally, research could focus on developing new synthesis methods for this compound, which may lead to more efficient and cost-effective production methods.
Synthesis Methods
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide can be synthesized through a multi-step process involving the reaction of various chemicals. One method involves the reaction of 2-aminopyrazolo[3,4-b]quinoline with propyl iodide to form 2-propylamino-pyrazolo[3,4-b]quinoline. This compound is then reacted with isobutyric anhydride to form this compound.
Scientific Research Applications
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide has been studied for its potential use in treating various diseases and disorders. It has been shown to have anti-inflammatory properties and may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-methyl-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-9-21-16-13(15(20-21)19-17(22)11(2)3)10-12-7-5-6-8-14(12)18-16/h5-8,10-11H,4,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIRNFBWVJQUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



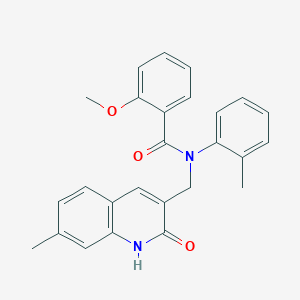

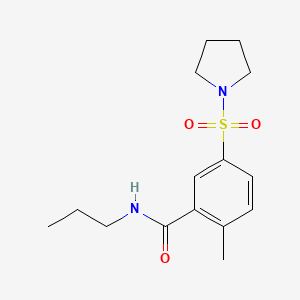
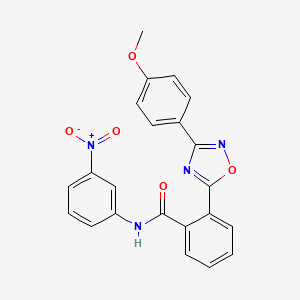
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)

![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

